1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
CAS No.:
Cat. No.: VC13640357
Molecular Formula: C20H25BN2O4
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H25BN2O4 |
---|---|
Molecular Weight | 368.2 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Standard InChI | InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-8-6-9-15(12-14)22-18(24)23-16-10-7-11-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24) |
Standard InChI Key | WBPGLPFQYZJSFE-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=CC=C3)OC |
Introduction
Overview of Key Findings
1-(3-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic urea derivative featuring a methoxyphenyl group and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molar mass of 368.23 g/mol . The compound’s dual functional groups—urea and boronate ester—impart unique physicochemical properties, enabling applications in medicinal chemistry, materials science, and organic synthesis. While specific biological data remain limited, structural analogs demonstrate kinase inhibition and catalytic potential, suggesting promising avenues for further research .
Structural Characteristics and Synthesis
Molecular Architecture
The compound consists of two aromatic rings bridged by a urea functional group (). Key structural features include:
-
Methoxyphenyl Ring: A phenyl group substituted with a methoxy () group at the 3-position, enhancing solubility and electronic modulation.
-
Boronate Ester Ring: A phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which facilitates participation in Suzuki-Miyaura cross-coupling reactions .
The IUPAC name is 1-(3-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and its SMILES representation is:
.
Synthetic Pathways
Synthesis typically involves sequential functionalization of aromatic precursors:
-
Boronate Ester Installation:
-
A phenylboronic acid derivative undergoes esterification with pinacol to form the dioxaborolane ring.
-
Example reaction:
.
-
-
Urea Formation:
-
The boronate-containing aniline reacts with 3-methoxyphenyl isocyanate via nucleophilic addition:
.
-
Optimized yields (70–90%) are achieved using dichloromethane (DCM) as the solvent at 0–25°C.
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in dimethyl sulfoxide (DMSO) and dichloromethane; poorly soluble in water .
-
Storage: Stable at -20°C for 1 month or -80°C for 6 months in anhydrous conditions .
Property | Value | Source |
---|---|---|
Molecular Weight | 368.23 g/mol | |
Melting Point | Not reported | – |
LogP (Partition Coeff.) | ~3.5 (estimated) | |
Hydrogen Bond Donors | 2 (urea -NH groups) |
Applications in Research
Medicinal Chemistry
Urea derivatives are explored for kinase inhibition due to their hydrogen-bonding capacity. For instance, compound 49 (a structurally related urea) inhibits Aurora kinases A/B with IC values of 13/107 nM . While direct data for this compound are unavailable, its boronate group may enhance target binding via reversible interactions with serine/threonine residues .
Materials Science
The boronate ester enables covalent organic framework (COF) synthesis. For example, Suzuki couplings with aryl halides yield porous materials for gas storage or catalysis.
Organic Synthesis
As a boronic acid surrogate, the compound participates in cross-coupling reactions:
.
Comparative Analysis with Analogues
The methoxy group in 1-(3-methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea improves solubility compared to non-polar analogs, facilitating biological testing.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume